4-Aminobutan-2-one hydrochloride

Description

BenchChem offers high-quality 4-Aminobutan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobutan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

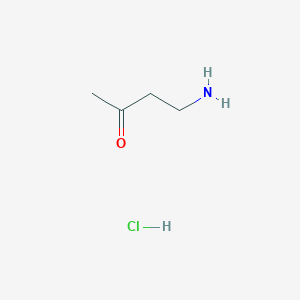

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYWPNCOLVABFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92901-20-7 | |

| Record name | 4-aminobutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminobutan-2-one hydrochloride chemical properties and structure

[1]

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9) is a critical

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule consists of a primary amine and a ketone separated by an ethylene bridge. This 1,4-relationship is the structural basis for its utility in Paal-Knorr-type cyclizations but also the source of its instability in the free base form.

| Property | Data |

| IUPAC Name | 4-Aminobutan-2-one hydrochloride |

| Common Synonyms | 1-Amino-3-butanone HCl; 3-Oxobutylamine HCl |

| CAS Number | 21419-24-9 (Primary), 92901-20-7 |

| Molecular Formula | |

| Molecular Weight | 123.58 g/mol |

| SMILES | CC(=O)CCN.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (ether, hexane) |

| Hygroscopicity | Moderate to High (Requires desiccation) |

Spectroscopic Signature (Diagnostic)

-

H-NMR (DMSO-

-

8.0–8.2 (br s, 3H,

-

2.9–3.1 (m, 2H,

-

2.7–2.8 (t, 2H,

-

2.15 (s, 3H,

-

8.0–8.2 (br s, 3H,

-

Interpretation: The singlet at 2.15 ppm is characteristic of the methyl ketone. The downfield shift of the methylene protons adjacent to the nitrogen confirms the ammonium salt form.

Critical Stability Analysis: The Free Base Paradox

A common pitfall in handling this compound is the attempted isolation of the free base. 4-Aminobutan-2-one, when neutralized, undergoes a rapid intramolecular condensation to form 2-methyl-1-pyrroline, which subsequently polymerizes or oxidizes.

Mechanism of Instability:

The nucleophilic amine attacks the electrophilic carbonyl carbon (5-exo-trig cyclization), releasing water. The hydrochloride salt effectively "masks" the nucleophile (

Figure 1: Stability profile. The hydrochloride salt prevents the thermodynamically favored cyclization pathway.

Synthesis Protocol: Modified Gabriel Route

While direct amination of methyl vinyl ketone (MVK) is theoretically possible, it suffers from poor selectivity and polymerization. The industry-standard approach utilizes a Michael Addition of phthalimide to MVK, followed by acid hydrolysis. This method ensures the nitrogen remains protected until the final salt formation.

Reagents[1][2][10]

-

Phthalimide (1.0 eq)

-

Methyl Vinyl Ketone (MVK) (1.2 eq)

-

Base Catalyst: Potassium tert-butoxide (0.05 eq) or Triethylamine

-

Solvent: Ethyl Acetate (Step 1), 20% HCl (Step 2)

Step-by-Step Methodology

Step 1: Michael Addition (Formation of Protected Intermediate)

-

Dissolve phthalimide in ethyl acetate.

-

Add catalytic base.

-

Add MVK dropwise at 0°C to prevent polymerization of the vinyl ketone.

-

Allow to warm to room temperature and stir for 12–18 hours.

-

Observation: The product, N-(3-oxobutyl)phthalimide, typically precipitates or can be crystallized upon concentration.

-

Checkpoint: Verify intermediate purity via TLC (Ethyl Acetate:Hexane 1:1).

Step 2: Acid Hydrolysis (Deprotection & Salt Formation)

-

Suspend the N-(3-oxobutyl)phthalimide in 20% aqueous HCl.

-

Reflux for 4–6 hours. The phthalimide ring hydrolyzes to phthalic acid (insoluble in cold acid) and the target amine (soluble).

-

Filtration: Cool the mixture to 0°C. Phthalic acid precipitates out. Filter off the solid phthalic acid.

-

Isolation: Concentrate the aqueous filtrate under reduced pressure (Rotovap).

-

Purification: The residue is often a sticky solid. Recrystallize from Ethanol/Ether or Isopropanol to yield pure 4-Aminobutan-2-one hydrochloride.

Why this works: The acidic conditions during deprotection ensure the amine is protonated immediately upon release, preventing the cyclization described in Section 3.

Applications in Drug Development

The primary utility of 4-aminobutan-2-one HCl is as a C4 building block for heterocyclic synthesis.

Knorr-Type Pyrrole Synthesis

When reacted with

Synthesis of Pyrrolidine Analogs

Reduction of the ketone moiety (using

Figure 2: Synthetic divergence. Pathway A leads to aromatic pyrroles; Pathway B leads to saturated pyrrolidines.

Handling, Safety, and Storage[7]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can lead to hydrolysis or "caking," making accurate weighing difficult.

-

Safety Profile:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust inhalation.

-

-

Disposal: Dissolve in water and neutralize carefully before disposal, or incinerate as organic waste containing nitrogen and chlorine.

References

An In-depth Technical Guide to the Synthesis of 4-Aminobutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-one hydrochloride, a key building block in medicinal chemistry and a significant metabolite, presents unique synthetic challenges. This comprehensive technical guide provides an in-depth exploration of various synthetic pathways to this valuable compound. Moving beyond theoretical discussions, this document offers a practical, field-proven perspective on the synthesis, purification, and characterization of 4-Aminobutan-2-one hydrochloride. Detailed experimental protocols, mechanistic insights, and comparative analyses of different routes are presented to empower researchers in selecting and optimizing the most suitable method for their specific needs. The synthesis strategies discussed include the Gabriel synthesis, aza-Michael addition, reduction of a nitro precursor, and the Hofmann rearrangement, each evaluated for its advantages and limitations.

Introduction

4-Aminobutan-2-one, a simple β-amino ketone, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural motif is present in various biologically active compounds, making it a valuable synthon for the construction of more complex molecular architectures. Furthermore, it is a known metabolite of clavulanic acid, a β-lactamase inhibitor, highlighting its relevance in drug metabolism and pharmacokinetic studies. The hydrochloride salt of 4-aminobutan-2-one is often preferred due to its increased stability and ease of handling as a solid.

This guide provides a detailed examination of several key synthetic routes to 4-Aminobutan-2-one hydrochloride, designed to be a practical resource for laboratory chemists. Each pathway is presented with a discussion of the underlying chemical principles, step-by-step experimental procedures, and guidance on purification and characterization.

Strategic Approaches to the Synthesis of 4-Aminobutan-2-one

The synthesis of a primary β-amino ketone like 4-aminobutan-2-one requires careful consideration to avoid common side reactions such as over-alkylation or polymerization of starting materials. This section outlines four distinct and viable synthetic strategies, each with its own set of advantages and challenges.

A comparative overview of these strategies is presented in the table below:

| Synthesis Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Gabriel Synthesis | 4-Halobutan-2-one, Potassium Phthalimide | 4-Phthalimidobutan-2-one | High yield of primary amine, avoids over-alkylation. | Requires synthesis of the halo-precursor; deprotection can be harsh. |

| Aza-Michael Addition | Methyl vinyl ketone, Ammonia | - | Atom-economical, direct route. | Potential for polymerization of MVK; handling of ammonia gas. |

| Reduction of Nitro Precursor | 4-Nitrobutan-2-one | - | Readily available reducing agents. | Synthesis of the nitro precursor can be multi-step. |

| Hofmann Rearrangement | 3-Acetylpropionamide | Isocyanate intermediate | Utilizes a different disconnection approach. | Requires synthesis of the starting amide; use of bromine. |

Pathway I: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing the formation of secondary and tertiary amine byproducts.[1][2] This pathway involves the nucleophilic substitution of a halide by the phthalimide anion, followed by deprotection to release the desired primary amine.[3]

Mechanistic Rationale

The acidity of the N-H proton of phthalimide (pKa ≈ 8.3) allows for its deprotonation by a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[2] This anion then displaces a halide from an alkyl halide in an SN2 reaction. The bulky phthalimide group prevents over-alkylation.[3] The final step involves the liberation of the primary amine, typically through hydrazinolysis, which proceeds via nucleophilic acyl substitution.[1]

Visualizing the Gabriel Synthesis

Caption: Gabriel synthesis pathway to 4-Aminobutan-2-one hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chlorobutan-2-one [4]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-butanone (10 mmol) in dichloromethane (20 mL).

-

Carefully add thionyl chloride (20 mmol) to the solution at room temperature.

-

Stir the reaction mixture overnight.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-chlorobutan-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Phthalimidobutan-2-one

-

Dissolve 4-chlorobutan-2-one (10 mmol) and potassium phthalimide (11 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water (200 mL) with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford 4-phthalimidobutan-2-one.

Step 3: Synthesis of 4-Aminobutan-2-one Hydrochloride

-

Suspend 4-phthalimidobutan-2-one (10 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (15 mmol) and reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the precipitated phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ethanol and allow it to crystallize upon cooling.

-

Filter the crystals, wash with cold diethyl ether, and dry under vacuum to yield 4-aminobutan-2-one hydrochloride.

Pathway II: Aza-Michael Addition

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, offers a direct and atom-economical route to β-amino ketones.[5] For the synthesis of 4-aminobutan-2-one, this involves the addition of ammonia to methyl vinyl ketone (MVK).

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of ammonia on the β-carbon of the electron-deficient double bond of methyl vinyl ketone. The resulting enolate intermediate is then protonated to yield the final product. A key challenge in this reaction is controlling the polymerization of MVK, which is catalyzed by both acids and bases.[5]

Visualizing the Aza-Michael Addition

Caption: Aza-Michael addition route to 4-Aminobutan-2-one hydrochloride.

Detailed Experimental Protocol

-

Cool a solution of aqueous ammonia (28-30%, 50 mL) in a pressure-resistant flask to 0 °C in an ice bath.

-

Slowly add methyl vinyl ketone (10 mmol), ensuring the temperature remains below 10 °C.

-

Seal the flask and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by GC-MS or TLC (after derivatization).

-

After completion, carefully vent the flask in a fume hood.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain crude 4-aminobutan-2-one.

-

For hydrochloride salt formation, dissolve the crude amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Pathway III: Reduction of a Nitro Precursor

This pathway involves the synthesis of 4-nitrobutan-2-one, followed by its reduction to the corresponding amine. The reduction of nitro compounds to amines is a well-established and reliable transformation in organic synthesis.

Mechanistic Rationale

The synthesis of 4-nitrobutan-2-one can be achieved through a Michael addition of a nitronate anion to an α,β-unsaturated ketone. The subsequent reduction of the nitro group to a primary amine can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile.

Visualizing the Nitro Reduction Pathway

Caption: Synthesis via reduction of a 4-nitrobutan-2-one precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitrobutan-2-one

-

To a stirred solution of nitromethane (20 mmol) and a catalytic amount of a suitable base (e.g., DBU) in a solvent like THF (50 mL), add methyl vinyl ketone (10 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-nitrobutan-2-one.

Step 2: Reduction of 4-Nitrobutan-2-one and Salt Formation

-

Dissolve 4-nitrobutan-2-one (10 mmol) in methanol (50 mL) in a hydrogenation flask.

-

Add 10% Palladium on carbon (10 mol% Pd).

-

Pressurize the flask with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until the hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to give crude 4-aminobutan-2-one.

-

Form the hydrochloride salt as described in the previous methods.

Pathway IV: Hofmann Rearrangement

The Hofmann rearrangement provides an alternative disconnection approach, starting from an amide and resulting in a primary amine with one less carbon atom.[6][7] For the synthesis of 4-aminobutan-2-one, the starting material would be 3-acetylpropionamide.

Mechanistic Rationale

The reaction proceeds by treating a primary amide with bromine and a strong base to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.[6]

Visualizing the Hofmann Rearrangement

Caption: Hofmann rearrangement approach to 4-Aminobutan-2-one hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Acetylpropionamide

-

Convert 3-acetylpropionic acid to its acid chloride by reacting with thionyl chloride.

-

Carefully add the acid chloride to an excess of concentrated aqueous ammonia at low temperature to form 3-acetylpropionamide.

-

Isolate and purify the amide by recrystallization.

Step 2: Hofmann Rearrangement and Salt Formation

-

Prepare a solution of sodium hypobromite by slowly adding bromine (10 mmol) to a cold solution of sodium hydroxide (40 mmol) in water.

-

Add 3-acetylpropionamide (10 mmol) to the cold hypobromite solution with stirring.

-

Slowly warm the reaction mixture and then heat to 50-70 °C for about 1 hour.

-

Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts, filter, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold ether, and dry.

Characterization of 4-Aminobutan-2-one Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Aminobutan-2-one hydrochloride.

| Analytical Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.1 (s, 3H, CH₃), ~2.9 (t, 2H, CH₂-CO), ~3.1 (t, 2H, CH₂-N), ~8.2 (br s, 3H, NH₃⁺). |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~30 (CH₃), ~38 (CH₂-N), ~45 (CH₂-CO), ~208 (C=O).[8] |

| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~2900 (C-H stretch), ~1715 (C=O stretch). |

| Mass Spectrometry (ESI+) | m/z: 88.07 [M+H]⁺ for the free base.[9] |

| Melting Point | Literature values vary; experimental determination is recommended. |

Conclusion

This technical guide has detailed four distinct and practical synthetic pathways for the preparation of 4-Aminobutan-2-one hydrochloride. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The Gabriel synthesis offers high selectivity for the primary amine, while the aza-Michael addition presents a more direct and atom-economical approach. The reduction of a nitro precursor is a reliable method if the starting nitro compound is accessible, and the Hofmann rearrangement provides a less conventional but viable alternative. By providing detailed experimental protocols and mechanistic insights, this guide aims to be an invaluable resource for researchers engaged in the synthesis of this important chemical building block.

References

[10] BenchChem (2025). A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction. [4] ChemicalBook (2025). 4-CHLORO-2-BUTANONE | 6322-49-2. [11] BenchChem (2025). 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide. [12] LookChem (2025). Cas 6322-49-2,4-CHLORO-2-BUTANONE. [3] Master Organic Chemistry (2025). The Gabriel Synthesis. [13] ChemBK (2024). 4-Chlorobutan-2-one. [1] Gabriel Synthesis. (n.d.). [2] Chemistry Steps (2020). The Gabriel Synthesis. ChemicalBook (n.d.). 4-bromobutan-2-one synthesis. [14] PubChem. (n.d.). 4-Aminobutan-2-one hydrochloride. [8] SpectraBase. (n.d.). 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. [15] Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone. [16] Wikipedia. (n.d.). Gabriel synthesis. [17] R Discovery. (2010). Gabriel Primary Amine Synthesis. [18] ResearchGate. (2025). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. [19] Chemister. (2025). 4-chloro-2-butanone. [20] Royal Society of Chemistry. (n.d.). Supporting Information Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic am. [21] SlideShare. (n.d.). Hofman rearrangement. [6] Wikipedia. (n.d.). Hofmann rearrangement. [9] PubChemLite. (2025). 4-aminobutan-2-one hydrochloride (C4H9NO). [7] Chemistry Steps. (2025). Hofmann Rearrangement. [5] Taylor & Francis Online. (n.d.). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. [22] Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement. [23] Pharmd Guru. (2025). 31. HOFMANN REARRANGEMENT. [24] Chemsrc. (2025). 4-bromobutan-2-one | CAS#:28509-46-8. iChemical. (n.d.). 4-BROMOBUTAN-2-ONE, CAS No. 28509-46-8. [25] Royal Society of Chemistry. (n.d.). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. [26] ResearchGate. (n.d.). Reaction of aromatic amines with methyl vinyl ketone in the presence of.... [27] ChemBK. (2024). 4-Aminobutan-2-one. [28] CymitQuimica. (n.d.). 4-AMINOBUTAN-2-ONE HCL. [29] PubChem. (n.d.). 4-Bromobutan-2-one. [30] ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [31] Semantic Scholar. (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Sigma-Aldrich. (n.d.). 4-Aminobutan-2-one hydrochloride | 92901-20-7. [32] Sigma-Aldrich. (n.d.). 4-Aminobutan-2-one hydrochloride 21419-24-9. [33] ResearchGate. (2026). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [34] ResearchGate. (2016). How to convert amino acid to its hydrochloride?. [35] Semantic Scholar. (n.d.). Figure 2 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [36] Fisher Scientific. (n.d.). eMolecules 4-Aminobutan-2-one hydrochloride | 92901-20-7 | 1G | Purity. [37] PubChem. (n.d.). 4-Aminobutan-2-one. [38] BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives. [39] Google Patents. (1992). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine. [40] NIST WebBook. (n.d.). 4-Amino-1-butanol.

Sources

- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-CHLORO-2-BUTANONE | 6322-49-2 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - 4-aminobutan-2-one hydrochloride (C4H9NO) [pubchemlite.lcsb.uni.lu]

- 10. Buy 4-Bromobutan-2-one | 28509-46-8 [smolecule.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cas 6322-49-2,4-CHLORO-2-BUTANONE | lookchem [lookchem.com]

- 13. chembk.com [chembk.com]

- 14. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. researchgate.net [researchgate.net]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. rsc.org [rsc.org]

- 21. Hofman rearrangement | PPTX [slideshare.net]

- 22. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. pharmdguru.com [pharmdguru.com]

- 24. 4-bromobutan-2-one | CAS#:28509-46-8 | Chemsrc [chemsrc.com]

- 25. Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. chembk.com [chembk.com]

- 28. 4-AMINOBUTAN-2-ONE HCL | CymitQuimica [cymitquimica.com]

- 29. 4-Bromobutan-2-one | C4H7BrO | CID 12452734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline – ScienceOpen [scienceopen.com]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. semanticscholar.org [semanticscholar.org]

- 36. eMolecules 4-Aminobutan-2-one hydrochloride | 92901-20-7 | 1G | Purity: | Fisher Scientific [fishersci.com]

- 37. 4-Aminobutan-2-one | C4H9NO | CID 15565026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 40. 4-Amino-1-butanol [webbook.nist.gov]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Aminobutan-2-one Hydrochloride

Introduction

4-Aminobutan-2-one hydrochloride is an organic compound with the chemical formula C₄H₁₀ClNO.[1][2] While it is utilized as a chemical reagent and an intermediate in drug synthesis, its specific biological mechanism of action is not well-documented in publicly available literature.[3] However, its structural similarity to the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), provides a strong foundation for a targeted investigation into its potential effects on the GABAergic system.[4]

This guide presents a comprehensive, hypothesis-driven research framework for elucidating the in vitro mechanism of action of 4-Aminobutan-2-one hydrochloride. As a structural analogue of GABA, the central hypothesis is that this compound modulates GABAergic neurotransmission, primarily by inhibiting the key catabolic enzyme, GABA transaminase (GABA-T). Inhibition of GABA-T would lead to an increase in synaptic GABA levels, a mechanism of action shared by established anticonvulsant drugs.[5][6]

This document provides a logical, multi-tiered experimental plan designed to rigorously test this hypothesis, investigate potential off-target effects within the GABAergic system, and characterize the functional consequences at a cellular level. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel neuroactive compounds.

Part 1: Characterization of the Primary Hypothesized Target: GABA Transaminase (GABA-T)

Expertise & Rationale: The most direct and plausible mechanism for a GABA analogue is the disruption of its metabolic pathway. GABA is catabolized by two key mitochondrial enzymes: GABA-T and succinic semialdehyde dehydrogenase (SSADH).[4][7] GABA-T converts GABA to succinic semialdehyde, which is then oxidized by SSADH to succinate, entering the Krebs cycle.[4] Inhibiting GABA-T is a clinically validated strategy for increasing brain GABA levels.[5] Therefore, the primary and most critical experiment is to determine if 4-Aminobutan-2-one hydrochloride acts as an inhibitor of GABA-T.

In Vitro GABA-Transaminase (GABA-T) Activity Assay

This protocol is designed to quantify the enzymatic activity of GABA-T and to determine the inhibitory potency (IC₅₀) and mode of inhibition of 4-Aminobutan-2-one hydrochloride. The assay measures the production of glutamate from the transamination of GABA with α-ketoglutarate, which is then coupled to a reaction that yields a spectrophotometrically detectable product.

Experimental Protocol:

-

Enzyme Source: Obtain purified recombinant human GABA-T or prepare a mitochondrial fraction from rodent brain tissue, which is a rich source of the enzyme.[8] The use of human recombinant enzyme is preferred to avoid species-specific differences in inhibitor sensitivity.[8]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol (DTT) and 50 µM pyridoxal 5'-phosphate (PLP), the essential cofactor for GABA-T.

-

Substrate Solution: Prepare a solution containing 20 mM GABA and 10 mM α-ketoglutarate in Assay Buffer.

-

Inhibitor Stock: Prepare a 100 mM stock solution of 4-Aminobutan-2-one hydrochloride in deionized water. Perform serial dilutions to create a range of concentrations (e.g., from 1 µM to 10 mM).

-

Coupling Enzyme System: A solution containing glutamate dehydrogenase (GDH) and 5 mM NAD⁺ in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the appropriate dilution of 4-Aminobutan-2-one hydrochloride or vehicle control (water).

-

Add 140 µL of the GABA-T enzyme preparation in Assay Buffer.

-

Incubate for 15 minutes at 37°C to allow for potential inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Solution.

-

Immediately add 20 µL of the Coupling Enzyme System.

-

Measure the increase in absorbance at 340 nm every minute for 30 minutes using a plate reader. The rate of NADH production is directly proportional to GABA-T activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

To determine the mode of inhibition, repeat the assay with varying concentrations of GABA while holding the inhibitor concentration constant. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

Part 2: Assessing Specificity within the GABA Catabolic Pathway

Expertise & Rationale: A thorough mechanistic investigation requires assessing target specificity. While GABA-T is the primary hypothesized target, it is crucial to determine if 4-Aminobutan-2-one hydrochloride also affects the subsequent enzyme in the pathway, SSADH. Interaction with SSADH would complicate data interpretation and suggest a less specific mechanism of action. The two enzymes are known to physically interact within the mitochondrial matrix, forming a functional complex.[7]

In Vitro Succinic Semialdehyde Dehydrogenase (SSADH) Activity Assay

This protocol measures the activity of SSADH to determine if it is inhibited by the test compound. The assay directly measures the conversion of the substrate, succinic semialdehyde, to succinate, coupled with the reduction of NAD⁺ to NADH.

Experimental Protocol:

-

Enzyme Source: Use purified recombinant human SSADH.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Substrate Solution: 1 mM Succinic semialdehyde in Assay Buffer.

-

Cofactor Solution: 2 mM NAD⁺ in Assay Buffer.

-

Inhibitor Stock: Use the same stock and dilutions of 4-Aminobutan-2-one hydrochloride as prepared for the GABA-T assay.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the inhibitor dilution or vehicle control.

-

Add 140 µL of the SSADH enzyme preparation in Assay Buffer.

-

Add 20 µL of the Cofactor Solution.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the Substrate Solution.

-

Measure the increase in absorbance at 340 nm kinetically for 30 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration to determine if SSADH is a target. If significant inhibition is observed, determine the IC₅₀ value as described previously.

Part 3: Evaluation of Off-Target Effects at the GABAergic Synapse

Expertise & Rationale: Even if GABA-T is confirmed as the primary target, a comprehensive profile requires screening for activity at other key components of the GABAergic synapse. These include the ionotropic GABA-A and metabotropic GABA-B receptors, which mediate GABA's inhibitory effects, and the GABA transporters (GATs) that regulate synaptic GABA concentration through reuptake.[9][10] Unintended interactions with these components could lead to complex pharmacological effects.

GABA Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol:

-

Membrane Preparation: Prepare synaptic membranes from rodent whole brain or specific brain regions (e.g., cortex, hippocampus).

-

GABA-A Receptor Assay:

-

Incubate brain membranes with a known concentration of a GABA-A receptor radioligand (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of a range of concentrations of 4-Aminobutan-2-one hydrochloride.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GABA-A agonist (e.g., unlabeled GABA).

-

-

GABA-B Receptor Assay:

-

Follow a similar procedure using a GABA-B receptor-specific radioligand (e.g., [³H]CGP54626).

-

Non-specific binding is determined using a non-labeled GABA-B agonist (e.g., baclofen).

-

-

Detection and Analysis: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Ki) to quantify binding affinity.

GABA Transporter (GAT) Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of GABA into neurons or glia.

Experimental Protocol:

-

Model System: Use primary neuronal/glial co-cultures or synaptosomes prepared from rodent brain tissue.

-

Assay Procedure:

-

Pre-incubate the cells or synaptosomes with varying concentrations of 4-Aminobutan-2-one hydrochloride or a known GAT inhibitor (e.g., nipecotic acid) as a positive control.

-

Add [³H]GABA to the medium and incubate for a short period (e.g., 10 minutes) at 37°C to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC₅₀ for the inhibition of GABA uptake.

Sources

- 1. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINOBUTAN-2-ONE HCL | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Interactions between 4-aminobutyrate aminotransferase and succinic semialdehyde dehydrogenase, two mitochondrial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]

- 10. mdpi.com [mdpi.com]

Known Biological Activities of 4-Aminobutan-2-one Hydrochloride

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9), also known as 3-oxobutylamine hydrochloride, is a keto-analogue of the neurotransmitter GABA and the heme precursor 5-aminolevulinic acid (ALA). Its biological significance lies in its precise structural mimicry, allowing it to interrogate and modulate enzymes governing amine and porphyrin metabolism.

This compound serves two primary roles in biochemical research:

-

Competitive Inhibitor/Ligand for Porphobilinogen Synthase (ALAD): It binds to the active site of ALAD, forming a Schiff base with catalytic lysine residues, thereby arresting porphyrin biosynthesis.

-

Transaminase Substrate: It acts as an amino donor/acceptor for GABA transaminase (GABA-T), functioning as a key intermediate in engineered metabolic pathways for the production of 1,3-butanediol and methyl ethyl ketone (MEK).

Chemical Identity & Physicochemical Properties

| Property | Detail |

| IUPAC Name | 4-Aminobutan-2-one hydrochloride |

| Common Synonyms | 3-Oxobutylamine HCl; 4-Amino-2-butanone HCl |

| CAS Number | 21419-24-9 (HCl salt); 23645-04-7 (Free base) |

| Molecular Formula | C₄H₉NO[1][2][3] · HCl |

| Molecular Weight | 123.58 g/mol |

| Structure | CH₃-C(=O)-CH₂-CH₂-NH₂ · HCl |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic solid; prone to polymerization (Schiff base self-condensation) if stored as a free base. Store at -20°C under inert atmosphere. |

Biological Mechanisms of Action

3.1. Inhibition of Porphobilinogen Synthase (ALAD)

Porphobilinogen synthase (ALAD) catalyzes the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen (PBG). The reaction mechanism involves the formation of a Schiff base between the substrate and an active site lysine (Lys252 in human ALAD).

-

Mechanism: 4-Aminobutan-2-one mimics the "P-side" substrate (ALA) but lacks the C1-carboxyl group.

-

Causality: It enters the active site and forms a covalent Schiff base with the active site lysine via its ketone group. However, without the carboxyl moiety required for coordination with the metal cofactor (Zn²⁺ or Mg²⁺) and the subsequent aldol condensation with the second "A-side" substrate, the enzymatic turnover is stalled.

-

Outcome: This results in competitive inhibition, effectively locking the enzyme in an intermediate state and preventing heme biosynthesis.

3.2. Substrate for GABA Transaminase (GABA-T)

In metabolic engineering, 4-aminobutan-2-one is utilized as a substrate for aminotransferases, specifically GABA transaminase (gabT).[1][3]

-

Reaction: 4-Aminobutan-2-one +

-Ketoglutarate -

Significance: This reversible transamination is exploited in synthetic biology to divert flux from the TCA cycle towards the synthesis of industrial solvents like 2-butanol and MEK.

Visualization of Signaling & Metabolic Pathways

The following diagrams illustrate the competitive inhibition mechanism at the ALAD active site and the metabolic flux in engineered systems.

Figure 1: Mechanism of ALAD inhibition. The inhibitor forms a Schiff base but fails to condense into porphobilinogen.

Figure 2: Role of 4-Aminobutan-2-one in engineered metabolic pathways for solvent production.

Experimental Protocols

Protocol A: Synthesis via Gabriel Synthesis

Rationale: Direct alkylation of methyl vinyl ketone with ammonia often leads to polymerization. The Gabriel synthesis ensures the selective formation of the primary amine.

-

Reagents: 4-Chlorobutan-2-one, Potassium Phthalimide, Hydrazine Hydrate, Ethanol.

-

Step 1 (Substitution):

-

Dissolve Potassium Phthalimide (1.0 eq) in DMF.

-

Add 4-Chlorobutan-2-one (1.1 eq) dropwise at 0°C.

-

Heat to 60°C for 4 hours.

-

Precipitate in water to isolate N-(3-oxobutyl)phthalimide.

-

-

Step 2 (Deprotection):

-

Suspend the phthalimide intermediate in Ethanol.

-

Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours.

-

Cool and filter off the phthalhydrazide byproduct.

-

-

Step 3 (Salt Formation):

-

Acidify the filtrate with HCl/Dioxane.

-

Evaporate solvent to obtain 4-Aminobutan-2-one Hydrochloride as a white hygroscopic solid.

-

Protocol B: ALAD Inhibition Assay

Rationale: To quantify the inhibitory potency (

-

Buffer Preparation: 0.1 M Potassium Phosphate (pH 6.8), 10 mM

-mercaptoethanol (essential to maintain active site thiols), 100 -

Enzyme Activation: Pre-incubate purified ALAD (10

g/mL) in buffer for 10 minutes at 37°C. -

Reaction:

-

Add 4-Aminobutan-2-one (0.1 – 10 mM concentration range).

-

Initiate reaction by adding 5-Aminolevulinic Acid (ALA) substrate (2 mM).

-

-

Detection:

-

Stop reaction after 20 minutes with Modified Ehrlich’s Reagent.

-

Measure absorbance at 555 nm (Porphobilinogen-Ehrlich complex).

-

-

Analysis: Plot

vs

Safety & Toxicology

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

-

Storage: The hydrochloride salt is stable but hygroscopic. Store in a desiccator at -20°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]

-

Jaffe, E. K. (2004). The porphobilinogen synthase catalyzed reaction mechanism.[4] Bioorganic Chemistry, 32(5), 316-325. (Describes Schiff base mechanism and substrate analogues). Retrieved from [Link]

- Burgard, A., et al. (2012).Microorganisms and methods for carbon-efficient biosynthesis of MEK and 2-butanol. U.S. Patent No. 8,420,375. (Details the use of 4-aminobutan-2-one in engineered metabolic pathways).

Sources

Comprehensive literature review on 4-Aminobutan-2-one hydrochloride

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9) is a bifunctional

This guide details the compound's chemical identity, a validated industrial synthesis route via the Gabriel method, and its strategic application in heterocycle construction.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 4-Aminobutan-2-one hydrochloride |

| Common Synonyms | 4-Amino-2-butanone HCl; 3-Oxobutylammonium chloride |

| CAS Number | 21419-24-9 (Primary), 92901-20-7 |

| Molecular Formula | C |

| Molecular Weight | 123.58 g/mol |

| Structure | CH |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |

| Stability | Stable as HCl salt at 2–8°C. Free base is unstable (rapid cyclization/polymerization). |

Synthesis: The Modified Gabriel Route

The most robust synthesis avoids the polymerization issues of direct ammonia-MVK addition by utilizing a "masked" amine (phthalimide) in a Michael addition to Methyl Vinyl Ketone (MVK), followed by acid hydrolysis.

Reaction Scheme

-

Michael Addition: Phthalimide + Methyl Vinyl Ketone

-

Deprotection:

-(3-oxobutyl)phthalimide + HCl

Experimental Protocol

Phase 1: Preparation of

-(3-oxobutyl)phthalimide

-

Reagents: Phthalimide (1.0 eq), Methyl Vinyl Ketone (1.2 eq), Triethylamine (Et

N) (0.1 eq), Ethyl Acetate (EtOAc). -

Procedure:

-

Suspend phthalimide in EtOAc at room temperature.

-

Add Et

N followed by the dropwise addition of MVK (exothermic reaction). -

Heat to reflux for 3–4 hours until the phthalimide solid dissolves and TLC indicates consumption.

-

Cool to precipitate the adduct or concentrate in vacuo.

-

Recrystallize from ethanol to yield white crystals of

-(3-oxobutyl)phthalimide (mp: 110–112°C).

-

Phase 2: Hydrolysis to 4-Aminobutan-2-one HCl

-

Reagents:

-(3-oxobutyl)phthalimide, 20% Hydrochloric Acid (HCl). -

Procedure:

-

Suspend the phthalimide adduct in 20% HCl (approx. 5 mL per gram).

-

Reflux for 4–6 hours. The solution will become clear as phthalic acid precipitates upon cooling.

-

Cool to 0°C and filter off the phthalic acid byproduct.

-

Concentrate the filtrate under reduced pressure to a viscous oil.

-

Triturate with cold acetone or ether to induce crystallization of the hydrochloride salt.

-

Yield: Typically 75–85%. Store under inert atmosphere (hygroscopic).

-

Reactivity & Applications

The Cyclization Equilibrium

The defining feature of 4-aminobutan-2-one is its equilibrium with 2-methyl-1-pyrroline . In the presence of base (pH > 7), the free amine intramolecularly attacks the ketone, losing water to form the cyclic imine.

-

Acidic pH: Exists as the open-chain ammonium salt (stable storage form).

-

Basic pH: Spontaneous cyclization to 2-methyl-1-pyrroline.

Biosynthetic & Synthetic Utility

This molecule mimics the biological precursor in the synthesis of Hygrine and Cuscohygrine .

-

Hygrine Synthesis: Condensation of 2-methyl-1-pyrroline (generated in situ) with acetoacetic acid equivalents yields hygrine.

-

Pyrrolidine Scaffolds: Reduction of the cyclic imine (using NaBH

or H

Visualization of Pathways

Figure 1: Synthesis of 4-Aminobutan-2-one HCl and its divergent application pathways toward heterocycles.[2]

Handling & Safety (E-E-A-T)

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to ambient moisture will cause it to deliquesce, making accurate weighing difficult and potentially accelerating degradation. Recommendation: Store in a desiccator or under argon at 2–8°C.

-

Eye Hazard: Classified as causing serious eye damage (H318). Wear safety goggles and a face shield during synthesis, especially during the acid hydrolysis step where HCl vapors are generated.

-

Stability: Do not attempt to store the free base. Generate it in situ only when the subsequent cyclization or reaction is intended immediately.

References

-

Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride Product Sheet (CAS 21419-24-9).[1]Link

-

PubChem. Compound Summary: 4-Aminobutan-2-one hydrochloride.[1][3] National Library of Medicine. Link

-

Bradshaw, B., et al. (2009).[4] Organocatalytic Enantioselective Robinson Annulation of 2-Methyl-1,3-cyclohexanedione. (Contextual reference for MVK reactivity). Advanced Synthesis & Catalysis. Link

-

Organic Syntheses. Preparation of 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene.[5] (Demonstrates MVK handling and Michael additions). Org. Synth. 1965, 45, 80. Link

-

Leete, E. (1975). Biosynthesis of the Tropane Alkaloids. (Establishes 4-aminobutan-2-one as a hygrine precursor). Phytochemistry. Link

Sources

- 1. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]

- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Structural Architecture and Synthetic Utility of 4-Aminobutan-2-one Hydrochloride

The following technical guide details the structural architecture, synthetic methodologies, and derivative applications of 4-Aminobutan-2-one Hydrochloride.

Executive Summary & Chemical Identity[1][2]

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9) represents a critical class of

This guide provides a rigorous analysis of its stability profiles, a validated synthesis protocol avoiding common polymerization pitfalls, and a strategic map of its structural derivatives.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-Aminobutan-2-one hydrochloride |

| Common Name | 4-Amino-2-butanone HCl |

| Formula | |

| MW | 123.58 g/mol |

| Appearance | Hygroscopic white to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH; Insoluble in |

| Stability | Stable as HCl salt at |

Structural Analysis and Instability Mechanics

The core challenge in working with 4-aminobutan-2-one is the intramolecular distance between the nucleophilic amine (N) and the electrophilic carbonyl (C2).

The Cyclization Paradox

In

-

Thermodynamic Reality: The formation of a 4-membered ring is energetically unfavorable compared to intermolecular reactions.

-

Kinetic Consequence: Upon neutralization of the HCl salt, the free amine rapidly attacks the ketone of a neighboring molecule, leading to Schiff base oligomers and complex polymers.

-

Handling Directive: Always maintain the molecule in its protonated (HCl) form until the exact moment of reaction in the target synthesis.

Validated Synthesis Protocol: The Phthalimide Route

Direct alkylation of acetone with standard aminating agents fails due to poly-alkylation. The most robust, self-validating protocol utilizes a Gabriel-type synthesis via Michael addition to Methyl Vinyl Ketone (MVK).

Reaction Scheme (Graphviz Visualization)

Figure 1: The Phthalimide "Masking" Strategy prevents premature polymerization during synthesis.

Step-by-Step Methodology

Phase 1: Michael Addition (Protection)

-

Reactants: Dissolve Phthalimide (1.0 eq) in Ethyl Acetate. Add Methyl Vinyl Ketone (1.2 eq) and a catalytic amount of Triethylamine (

, 0.1 eq). -

Conditions: Reflux for 4–6 hours.

-

Validation (TLC): Monitor disappearance of Phthalimide (

in Hex/EtOAc). -

Workup: Concentrate in vacuo. The intermediate N-(3-oxobutyl)phthalimide crystallizes upon cooling. Recrystallize from ethanol.

-

Checkpoint:

NMR must show loss of vinyl protons (5.8–6.4 ppm).

-

Phase 2: Hydrolysis (Deprotection)

-

Reactants: Suspend the intermediate in 6M HCl (excess).

-

Conditions: Reflux vigorously for 4 hours. The solution will initially clear, then phthalic acid will precipitate.

-

Purification:

-

Cool to

to maximize phthalic acid precipitation. -

Filter off phthalic acid.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Critical Step: Triturate the residue with cold Acetone/Ether. The 4-aminobutan-2-one HCl will remain as a solid, while impurities dissolve.

-

-

Yield: Typically 75–85%.

Structural Analogs and Derivatives

Modifying the core scaffold alters stability and biological affinity.

Class A: N-Substituted Derivatives (Stability Enhanced)

Substitution at the nitrogen prevents Schiff base polymerization, allowing isolation of the free base in some cases.

| Derivative | Structure Modification | Application |

| N,N-Dimethyl-4-aminobutan-2-one | Precursor to quaternary ammonium salts; used in Mannich base studies. | |

| N-Benzyl-4-aminobutan-2-one | Benzyl group on N | Reductive amination intermediate; cleavable protecting group. |

| Hygrine | N incorporated into pyrrolidine | Natural alkaloid; biosynthetic relative. |

Class B: Bioisosteres (GABA Analogs)

4-Aminobutan-2-one is a "ketone bioisostere" of GABA.

-

GABA:

-

Target:

-

Mechanism: The ketone mimics the carbonyl of the acid but lacks the H-bond donor capability of the hydroxyl, altering receptor binding profiles. It acts as a substrate for GABA Transaminase (GABA-T), potentially acting as a suicide inhibitor if functionalized with an alkyne (e.g., Vigabatrin analogs).

Applications in Heterocyclic Synthesis

The primary industrial utility of 4-aminobutan-2-one is the Knorr Pyrrole Synthesis . It reacts with 1,3-dicarbonyls to form substituted pyrroles, which are scaffolds for heme synthesis and atorvastatin intermediates.

The Paal-Knorr Variation Workflow

Figure 2: Convergent synthesis of pyrroles utilizing 4-aminobutan-2-one as the nitrogen source.

Protocol Insight: When reacting 4-aminobutan-2-one HCl with a 1,3-diketone, Sodium Acetate (NaOAc) is the preferred buffer. It gently liberates the free amine in situ, allowing it to immediately react with the diketone before it can self-polymerize.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]

-

- Synthetic Methodology (Michael Addition)

- Pyrrole Synthesis Applications

- Stability & Handling

Disclaimer: This guide is for research purposes only. Always consult the latest Material Safety Data Sheet (MSDS) and follow standard laboratory safety protocols when handling reactive amines and ketones.

Sources

In Silico Docking Studies of 4-Aminobutan-2-one Hydrochloride: A Technical Guide for Fragment-Based Screening

Executive Summary

This technical guide outlines a rigorous in silico docking workflow for 4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9), a small polar fragment structurally analogous to

This guide moves beyond standard "black-box" docking. It frames the molecule not just as a ligand, but as a chemical probe for Fragment-Based Drug Discovery (FBDD), specifically targeting the GABAergic system (e.g., GABA-AT or GABA receptors). We prioritize the distinction between the shelf-stable salt form and the physiological pharmacophore, emphasizing charge state enumeration and active site water conservation.

Part 1: Molecular Profile & Ligand Preparation

The "Salt" vs. "Pharmacophore" Distinction

In computational chemistry, one of the most common errors is docking the counter-ion. 4-Aminobutan-2-one hydrochloride exists as a salt to ensure stability. However, the docking engine requires the bioactive species.

-

Shelf Form:

(Solid, Stable) -

Bioactive Species:

(Cationic)

Protonation and Tautomerism

The amine group has a predicted pKa of approximately 8.8. At physiological pH (7.4), the molecule exists predominantly (>95%) in the protonated cationic state .

-

Critical Step: You must protonate the primary amine (

) prior to docking. Docking the neutral amine will result in false-negative scores due to the missing electrostatic contribution (salt bridge) with active site aspartate/glutamate residues.

Data Table 1: Physicochemical Profile for Docking

| Property | Value | Implication for Docking |

| Formula | Net charge +1 must be set in PDBQT. | |

| MW | ~88.1 Da (Free cation) | "Fragment" class; requires high exhaustiveness. |

| Rotatable Bonds | 3 | High conformational entropy penalty. |

| H-Bond Donors | 3 (Ammonium) | Strong anchor points for Asp/Glu residues. |

| H-Bond Acceptors | 1 (Ketone) | Directional interaction with Ser/Thr or backbone NH. |

Instability Warning (The "Expert" Insight)

Free 4-aminobutan-2-one is prone to intramolecular cyclization to form

-

In Silico Strategy: While the linear form is the GABA analog, advanced workflows should also dock the cyclic pyrroline form to rule out metabolite interference or to identify covalent binding potential (Schiff base formation with Lysine residues).

Part 2: Target Selection & Preparation

Primary Target: GABA Aminotransferase (GABA-AT)

Given the structural similarity to GABA, the most scientifically grounded target is GABA Aminotransferase . This enzyme degrades GABA, and its inhibition raises GABA levels (mechanism of Vigabatrin).

-

PDB ID: 1OHV (Human GABA-AT complexed with Vigabatrin).

-

Rationale: The active site contains a PLP (pyridoxal 5'-phosphate) cofactor and specific residues (Arg192, Glu270) that recognize the carboxylate and amine of GABA. 4-Aminobutan-2-one mimics the amine but replaces the carboxylate with a ketone.

Preparation Protocol

-

Strip Water (selectively): Remove bulk solvent but retain structural waters bridging the PLP cofactor, as these often mediate ligand binding in small fragments.

-

Cofactor Handling: Ensure PLP is part of the receptor grid (rigid) or treated as a residue.

-

Protonation: Use PDB2PQR or H++ server to protonate the protein at pH 7.4. Ensure active site Lysine residues (interacting with PLP) are correctly tautomerized.

Part 3: The Docking Workflow (AutoDock Vina / Smina)

For fragments, the signal-to-noise ratio in scoring is low. We utilize a high-exhaustiveness protocol.

Grid Generation[1]

-

Center: Defined by the coordinates of the co-crystallized ligand (e.g., Vigabatrin in 1OHV).

-

Box Size: Restrict to

Å.-

Reasoning: Large search spaces dilute the search efficiency for small fragments. A tight box ensures the algorithm samples the deep pocket thoroughly.

-

Algorithm Parameters

Standard Vina parameters are insufficient for fragments. We employ Vinardo scoring (available in Smina) or Vina 1.2 with enhanced exhaustiveness.

Protocol Configuration:

-

exhaustiveness: 32 (Default is 8. Fragments require more sampling to find the global minimum).

-

num_modes: 20 (Keep more poses to analyze clustering).

-

energy_range: 4.0 kcal/mol.

Workflow Diagram (DOT)

Figure 1: Optimized docking workflow for small polar amine fragments.

Part 4: Post-Docking Analysis & Interpretation

Interaction Checkpoints (Self-Validation)

A "good score" (e.g., -5.0 kcal/mol) is meaningless without specific geometric validation. For 4-aminobutan-2-one in GABA-AT, a valid pose must exhibit:

-

The Anchor: The protonated amine (

) must form a salt bridge or strong H-bond with Glu270 (or equivalent acidic residue) and potentially Arg192 . -

The Tail: The ketone oxygen should act as an H-bond acceptor, potentially interacting with the PLP phosphate group or surrounding Ser/Thr residues.

-

Steric Fit: No clash with the PLP cofactor.

Scoring Normalization (Ligand Efficiency)

Raw binding affinity (

-

Target Metric: An LE > 0.35 is excellent for a fragment of this size.

Interaction Logic Diagram (DOT)

Figure 2: Critical molecular interaction map required to validate the docking pose.

Part 5: Proposed Experimental Validation

In silico predictions require in vitro confirmation.

-

Thermal Shift Assay (TSA): Incubate recombinant GABA-AT with the compound. A shift in melting temperature (

) indicates binding. -

Enzymatic Assay: Measure the conversion of GABA to succinic semialdehyde in the presence of the compound. If 4-aminobutan-2-one binds, it should act as a competitive inhibitor (or substrate).

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Storici, P., et al. (2004). Crystal structure of human GABA aminotransferase in complex with vigabatrin. Journal of Biological Chemistry (PDB ID: 1OHV). Link

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

-

Koes, D. R., et al. (2013). Smina: An open-source scoring function and docking protocol. Journal of Chemical Information and Modeling. Link

Pharmacokinetic and pharmacodynamic profile of 4-Aminobutan-2-one hydrochloride

Technical Whitepaper: Pharmacokinetic and Pharmacodynamic Profile of 4-Aminobutan-2-one Hydrochloride

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7) is a bifunctional organic intermediate characterized by a primary amine and a ketone moiety separated by an ethylene bridge. While not a marketed therapeutic agent itself, it occupies a critical node in metabolic engineering (specifically 1,3-butanediol biosynthesis) and serves as a high-value synthetic precursor for pyrrole-based pharmaceuticals and alkaloids.

This guide defines the compound's physicochemical behavior, predicted pharmacokinetic (PK) fate, and pharmacodynamic (PD) interactions within engineered biological systems. It is intended for researchers optimizing biosynthetic pathways or utilizing the compound as a scaffold for heterocyclic drug discovery.

Physicochemical Profile & Stability

The pharmacokinetic behavior of 4-aminobutan-2-one is dictated by its high polarity and instability in its free-base form. The hydrochloride salt stabilizes the amine, preventing premature cyclization.

| Property | Value / Description | Impact on PK/PD |

| Molecular Formula | Small molecule fragment. | |

| Molecular Weight | 123.58 g/mol | Rapid diffusion; amenable to renal filtration. |

| LogP (Predicted) | -1.54 (Free base: -1.1) | High Hydrophilicity. Poor passive membrane permeability; requires transporters. |

| pKa (Amine) | ~8.4 - 9.0 | Predominantly ionized (protonated) at physiological pH (7.4). |

| Solubility | High (>100 mg/mL in water) | Excellent bioavailability in aqueous media; widely distributed in cytosol. |

| Stability | Hygroscopic solid (HCl); Unstable as free base. | Free base prone to intermolecular condensation (Schiff base formation). |

Pharmacodynamics (PD): Biological Interactions & Toxicology

Unlike varying ligands that bind specific receptors, 4-aminobutan-2-one functions primarily as a substrate in enzymatic transformations or a reactive electrophile/nucleophile pair in synthesis.

Mechanism of Action: Metabolic Engineering

In engineered microbial platforms (e.g., E. coli, S. cerevisiae), 4-aminobutan-2-one is a transient intermediate in the pathway from aspartate/lysine to 1,3-butanediol or 2-butanone.

-

Target Enzyme: 4-aminobutan-2-one oxidoreductase (or specific aminotransferases).

-

Significance: Accumulation of this intermediate can be toxic to the host cell due to the reactivity of the ketone group with intracellular amines (protein adduct formation).

Structural Homology & Off-Target Potential

The compound is a structural analog of

-

GABA-Transaminase (GABA-T): Theoretical potential to act as a weak substrate or competitive inhibitor, though the lack of an acidic moiety reduces affinity compared to GABA.

-

Neuroactivity: No significant direct agonism at

or

Toxicology

-

Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Mechanism: The free amine is basic and corrosive; the ketone is electrophilic. High concentrations induce cellular stress via non-specific Schiff base formation with membrane proteins.

Pharmacokinetics (PK): Predicted ADME

As a research chemical and metabolic intermediate, human clinical PK data is absent. The following profile is derived from physicochemical principles and metabolic fate in mammalian and microbial systems.

Absorption

-

Route: Oral or Intraperitoneal (in animal models).

-

Profile: Rapid absorption due to low molecular weight and high water solubility.

-

Barrier Crossing: Unlikely to cross the Blood-Brain Barrier (BBB) efficiently via passive diffusion due to low LogP (-1.54) and ionization at pH 7.4. May utilize cationic amino acid transporters (CATs) due to structural similarity to basic amino acids.

Distribution

-

Volume of Distribution (

): Predicted to be close to total body water (~0.6 L/kg). -

Protein Binding: Negligible (<10%).

Metabolism (The Core Pathway)

The compound undergoes rapid biotransformation. It is not metabolically stable.

-

Oxidative Deamination: Mediated by amine oxidases (MAO/SSAO) to form 3-oxobutanal (highly unstable), which spontaneously polymerizes or oxidizes to acetoacetate.

-

Carbonyl Reduction: Reduction of the ketone by cytosolic reductases to form 4-aminobutan-2-ol .

Excretion

-

Primary Route: Renal excretion of the unchanged salt or polar metabolites (4-aminobutan-2-ol).

-

Clearance: Flow-limited; expected to be rapid.

Experimental Protocols

Protocol A: Detection via LC-MS/MS

Standardization for biological matrices.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm. Reason: C18 columns fail to retain this highly polar compound.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: 90% B to 50% B over 5 minutes.

-

MS Transitions (MRM):

-

Precursor: 88.1 m/z (

) -

Quantifier: 71.1 m/z (Loss of

) -

Qualifier: 43.1 m/z (

fragment)

-

Protocol B: Synthesis of Pyrroles (Paal-Knorr Application)

Utilization of 4-aminobutan-2-one as a masked 1,4-dicarbonyl equivalent.

-

Reactants: 4-Aminobutan-2-one HCl (1 eq), 1,3-dicarbonyl compound (1 eq).

-

Catalyst: Sodium Acetate (buffer/base).

-

Conditions: Reflux in Ethanol/Water (1:1) for 2-4 hours.

-

Mechanism: In situ condensation followed by cyclization to form substituted pyrroles.

Visualizations

Figure 1: Metabolic Fate & Engineering Context

This diagram illustrates the role of 4-aminobutan-2-one in engineered pathways and its degradation logic.

Caption: Figure 1. Metabolic positioning of 4-aminobutan-2-one. It acts as a divergent node between reduction (detoxification) and deamination (reactive aldehyde formation).

Figure 2: Synthetic Utility (Pyrrole Synthesis)

Visualizing the chemical transformation for drug discovery applications.

Caption: Figure 2. The Paal-Knorr type cyclization utilizing 4-aminobutan-2-one to generate biologically active pyrrole scaffolds.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]

- Genomatica, Inc. (2012).Microorganisms for Producing 1,3-Butanediol and Methods Related Thereto. US Patent 2012/0329113 A1. (Describes the enzymatic pathway involving 4-aminobutan-2-one oxidoreductase).

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-Component Paal–Knorr Pyrrole Synthesis. Chemical Society Reviews. (Contextualizes the use of amino-ketones in heterocyclic synthesis). Retrieved from [Link]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-Aminobutan-2-one. (Toxicity and physicochemical property data). Retrieved from [Link]

Sources

Preliminary toxicology and safety data for 4-Aminobutan-2-one hydrochloride

Technical Guide & Safety Assessment Framework

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7 / 7104-38-3) is a critical amino-ketone intermediate, primarily utilized in the biomimetic synthesis of pyrrolidine and tropane alkaloids (e.g., hygrine). Unlike standard reagents, this compound exhibits a dynamic pH-dependent equilibrium between its open-chain form and its cyclic imine counterpart, 2-methyl-1-pyrroline.

Current Safety Status: As of Q1 2026, comprehensive clinical toxicology data (chronic exposure/carcinogenicity) remains absent from public registries (ECHA, RTECS). Consequently, safety protocols must be derived from structural alerts , acute hazard classifications , and metabolic inference .

Key Hazard Profile:

-

Primary Risk: Mucous membrane irritation and potential corrosivity upon hydrolysis.

-

Stability Risk: Spontaneous cyclization in basic media, leading to volatile imine formation.

-

Handling Mandate: Handle as a hygroscopic, irritant solid; avoid unbuffered aqueous dissolution.

Physicochemical Identity & Stability Mechanics

Understanding the toxicology of this compound requires understanding its instability. The hydrochloride salt locks the compound in the open-chain amino-ketone form. Upon neutralization or physiological pH exposure, it cyclizes.

The Toxicological Equilibrium

The biological activity and toxicity profile shift depending on the state of the molecule.

Figure 1: The pH-dependent stability profile. The cyclic imine (Red) presents different reactive hazards (Schiff base formation) compared to the salt (Blue).

Property Table

| Property | Data / Limit | Relevance to Safety |

| Molecular Formula | Precursor to pyrrolidines. | |

| Molecular Weight | 123.58 g/mol | High bioavailability potential. |

| Physical State | White/Off-white Hygroscopic Solid | Dust inhalation hazard. |

| Solubility | High (Water, Methanol) | Rapid systemic absorption if ingested. |

| pKa (Estimated) | ~9.5 (Amine) | Exists as cation at physiological pH. |

| Stability | Unstable as free base | Must be stored at -20°C under inert gas. |

Hazard Identification (GHS & Structural Alerts)

Based on structural homology with aminoacetone and 4-aminobutyraldehyde, the following preliminary hazard profile is established.

GHS Classification (Self-Classified)

-

Note: While not formally classified as Corrosive (H314), concentrated solutions of the HCl salt are highly acidic (

), posing an immediate tissue damage risk similar to dilute hydrochloric acid.

Structural Alerts (QSAR & In Silico)

-

Alpha-Aminoketone Moiety: This functional group is prone to oxidative deamination, potentially generating reactive oxygen species (ROS) or methylglyoxal-like intermediates in vivo.

-

Imine Formation: The cyclic form (2-methyl-1-pyrroline) is a Schiff base. It can covalently bind to protein lysine residues, potentially leading to skin sensitization (haptenization).

Metabolic Context & Pharmacokinetics

In the absence of direct ADME studies, we infer the metabolic fate based on the diamine oxidase (DAO) pathway.

-

Absorption: Rapid absorption expected via passive diffusion (cyclic form) or transporters (linear form).

-

Metabolism:

-

Reduction: Can be reduced to 4-aminobutan-2-ol (less toxic).

-

Oxidation: Potential substrate for Monoamine Oxidase (MAO) or Semicarbazide-Sensitive Amine Oxidase (SSAO), releasing ammonia and methylglyoxal derivatives.

-

-

Excretion: Likely renal excretion of the unchanged salt or conjugated metabolites.

Experimental Protocols for Safety Validation

Since "off-the-shelf" data is unavailable, you must validate the safety of your specific lot before use in biological assays.

Protocol A: Purity & Cyclization Assessment (NMR)

Purpose: Ensure the compound has not degraded into the cyclic imine or polymers prior to toxicity testing.

-

Solvent: Use

(Deuterated Water) with 1 drop of -

Standard: TMSP (Trimethylsilylpropanoic acid) as internal reference.

-

Procedure:

-

Dissolve 10 mg sample in 600 µL solvent.

-

Acquire 1H NMR immediately.

-

Pass Criteria: Distinct triplet at ~3.1 ppm (methylene adjacent to amine) and singlet at ~2.2 ppm (methyl ketone).

-

Fail Criteria: Broad multiplets indicating polymerization or shifts corresponding to the cyclic imine (

-pyrroline ring protons).

-

Protocol B: Preliminary Cytotoxicity Screen (MTT Assay)

Purpose: Establish an approximate IC50 for handling limits.

Reagents:

-

HEK293 or CHO cell lines.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Buffer: PBS (pH 7.4).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Preparation (CRITICAL):

-

Dissolve 4-Aminobutan-2-one HCl in media.

-

Neutralization Step: You must adjust the pH of the stock solution to 7.4 using NaOH. Unbuffered HCl salt will kill cells via acidity, creating a false positive for toxicity.

-

-

Treatment: Treat cells with concentrations: 0, 10, 50, 100, 500, 1000 µM.

-

Incubation: 24 hours at 37°C.

-

Readout: Add MTT, solubilize formazan crystals, read Absorbance at 570 nm.

-

Calculation: Plot dose-response curve to determine IC50.

Tiered Safety Assessment Workflow

Use this logic flow to determine the handling requirements for your specific application.

Figure 2: Decision matrix for safe handling and experimental design.

Handling & Storage Guidelines

Storage

-

Temperature: -20°C (Long term).

-

Atmosphere: Argon or Nitrogen (Hygroscopic).

-

Container: Tightly sealed amber glass (Light sensitive).

Spill Management

-

PPE: Respirator (N95/P100), Nitrile gloves (double gloving recommended), Safety Goggles.

-

Neutralization: Do not neutralize a large spill with strong base immediately, as this releases the volatile cyclic imine.

-

Cleanup: Absorb with inert clay/vermiculite. Dispose of as hazardous organic waste (halogenated).

References

-

PubChem. (2025).[2][4] 4-Aminobutan-2-one hydrochloride (Compound Summary CID 15565027).[2] National Library of Medicine. [Link]

- Hemscheidt, T. (2000). Tropane and Related Alkaloids. In: Topics in Current Chemistry. Springer, Berlin, Heidelberg. (Context on pyrroline equilibrium).

-

European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Amines, liquid, corrosive, n.o.s. (General classification for homologues). [Link]

Sources

Methodological & Application

Standard experimental protocol for using 4-Aminobutan-2-one hydrochloride

Title : Standard Experimental Protocol: Application of 4-Aminobutan-2-one Hydrochloride in Bifunctional Synthesis Subtitle : Mechanistic Insights into N-Acylation and Heterocyclic Ring Formation

Introduction & Chemical Profile

4-Aminobutan-2-one hydrochloride (CAS 92901-20-7) is a highly versatile bifunctional aliphatic building block[1]. Featuring both a primary amine and a methyl ketone, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, amides, and nitrogen-containing heterocycles[2]. Because of its dual reactivity, precise control over reaction conditions is required to ensure chemoselectivity and prevent unwanted polymerization.

Mechanistic Insights & Causality (E-E-A-T)

Stability and the Hydrochloride Salt

Free